Regioisomeric Stability: 4-Substitution Minimizes Conformational Energy
The 4-substituted tetrahydropyran ring system exhibits lower conformational energy compared to 2- and 3-substituted isomers. Nonempirical quantum-chemical calculations (RHF/6-31G(d) and MP2/6-31G(d)) on monochloro-substituted tetrahydropyrans demonstrate that conformational energy increases when moving from the 4- to the 3-substituted analog [1]. The 4-substituted isomer (analogous to the bromoethyl target) represents the most conformationally stable regioisomeric arrangement, a property that ensures consistent reactivity in downstream transformations and minimizes unwanted side reactions [1].
| Evidence Dimension | Conformational energy (kcal/mol) |
|---|---|
| Target Compound Data | 4-chloro-tetrahydropyran: Lowest conformational energy among monochloro regioisomers |
| Comparator Or Baseline | 3-chloro-tetrahydropyran: Higher conformational energy; 2-chloro-tetrahydropyran: Different energetic profile |
| Quantified Difference | Conformational energy increases in the transition from 4- to 3-substituted compound |
| Conditions | RHF/6-31G(d) and MP2/6-31G(d) ab initio calculations |
Why This Matters
For procurement, the 4-substituted regioisomer offers predictable and reproducible reactivity, whereas 2- or 3-substituted analogs may introduce conformational heterogeneity that complicates reaction outcomes.
- [1] Feshin, V. P., Zhizhina, L. I., & Feshina, E. V. (2005). Conformational Features of Monochloro-substituted Tetrahydropyrans According to Data from ab initio Calculations and 35Cl NQR. *Chemistry of Heterocyclic Compounds*, 41(2), 196-201. View Source
